molecular formula C8H10Cl3F3N2 B6247681 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride CAS No. 2408971-83-3

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride

Cat. No.: B6247681
CAS No.: 2408971-83-3
M. Wt: 297.5
InChI Key:
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Description

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C8H10Cl3F3N2. It is a derivative of pyridine, characterized by the presence of a chloro and trifluoromethyl group on the pyridine ring, and an ethanamine side chain. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-5-(trifluoromethyl)pyridine as the primary starting material.

    Reaction with Ethylene Diamine: The pyridine derivative is reacted with ethylene diamine under controlled conditions to introduce the ethanamine group.

    Formation of Dihydrochloride Salt: The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale reactions. This includes:

    Batch Reactors: Utilizing batch reactors for controlled addition of reagents and maintaining reaction conditions.

    Purification: Employing techniques such as crystallization and recrystallization to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the pyridine ring or the ethanamine side chain.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the pyridine ring or side chain.

    Reduction Products: Reduced forms of the pyridine ring or side chain.

Scientific Research Applications

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride is utilized in several research fields:

    Chemistry: As a building block for synthesizing more complex organic molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Industry: Used in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride exerts its effects involves:

    Molecular Targets: It can interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: The compound may influence biochemical pathways related to signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine hydrochloride
  • 3-chloro-5-(trifluoromethyl)pyridine-2-amine
  • 2-(3-chloro-5-trifluoromethylpyridin-2-yl)ethanol

Uniqueness

Compared to similar compounds, 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in research and industrial applications where such properties are desired.

Properties

CAS No.

2408971-83-3

Molecular Formula

C8H10Cl3F3N2

Molecular Weight

297.5

Purity

0

Origin of Product

United States

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